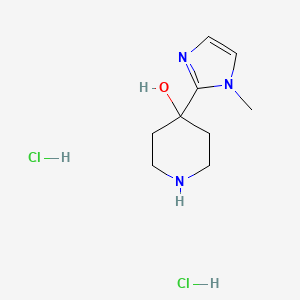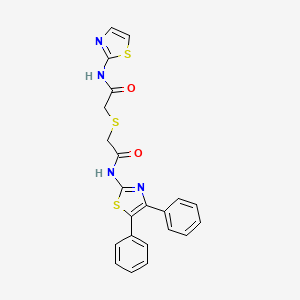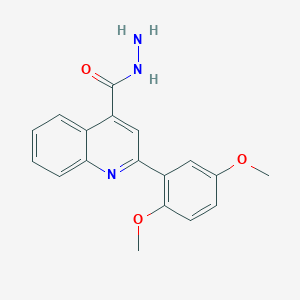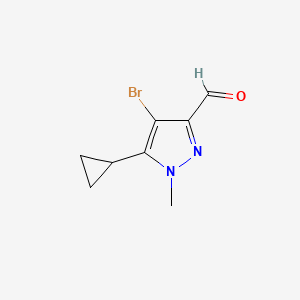![molecular formula C26H21N3O4S B2696319 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 892419-98-6](/img/new.no-structure.jpg)
2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound It is a member of the benzofuro[3,2-d]pyrimidine class, characterized by a fused ring structure involving benzofuran and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide can be achieved through multistep organic synthesis, starting from readily available precursors. Common synthetic routes may involve:
- Formation of the Benzofuro[3,2-d]pyrimidine Core::
Initial cyclization reactions to construct the benzofuran and pyrimidine rings.
Use of specific catalysts or reagents to facilitate ring closure.
- Introduction of the Benzyl Group::
Benzylation of intermediates using benzyl halides and strong bases.
Ensuring controlled conditions to achieve regioselectivity.
- Attachment of the Methylthio Substituent::
Incorporation of the methylthio group through thiol-ene reactions or direct substitution.
- Final Acetamide Formation::
Acylation reactions to attach the N-(3-(methylthio)phenyl)acetamide moiety.
Optimization of temperature and solvent conditions to maximize yield.
Industrial Production Methods: For large-scale production, industry may utilize more efficient and scalable methods, potentially involving:
- Flow Chemistry::
Continuous flow reactors for improved reaction control and consistency.
- Microwave-Assisted Synthesis::
Use of microwave irradiation to enhance reaction rates and reduce processing time.
Chemical Reactions Analysis
Types of Reactions: 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:
- Oxidation::
Oxidative cleavage of the methylthio group.
- Reduction::
Reduction of carbonyl groups to alcohols.
- Substitution::
Nucleophilic or electrophilic substitution at aromatic sites.
- Oxidation::
Reagents like potassium permanganate or chromium trioxide.
Conditions often involve acidic or basic media.
- Reduction::
Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Mild conditions to prevent over-reduction.
- Substitution::
Electrophiles or nucleophiles depending on the reaction site.
Solvents like ethanol or dichloromethane to facilitate the reactions.
- Oxidation::
Sulfone or sulfoxide derivatives.
- Reduction::
Hydroxy derivatives.
- Substitution::
Various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Catalysts::
Serving as ligands for catalysis in organic synthesis.
- Intermediates::
Used in the preparation of more complex molecules.
- Enzyme Inhibition::
Potential inhibitor of specific enzymes due to its structural features.
- Protein Interaction Studies::
Use in binding assays to study protein-ligand interactions.
- Pharmacological Research::
Evaluation as a potential therapeutic agent.
- Drug Design::
Structural modifications for improved efficacy and specificity.
- Material Science::
Applications in the development of novel materials.
- Chemical Engineering::
Use in process optimization and reaction mechanisms.
Mechanism of Action
The mechanism of action for 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide often involves:
Molecular Targets:- Enzymes::
Specific enzyme targets based on its inhibitory activity.
- Receptors::
Potential binding to certain cellular receptors.
- Signal Transduction::
Modulation of signaling pathways by interacting with proteins or enzymes.
- Gene Expression::
Influence on gene expression profiles in biological systems.
Comparison with Similar Compounds
Similar Compounds:
- 2-(3-benzyl-2,4-dioxobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide:
- N-(3-(methylthio)phenyl)-2-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl acetate:
- Enhanced Biological Activity::
Unique combination of functional groups enhancing biological activity.
- Versatile Reactivity::
Diverse reactivity patterns making it suitable for various applications.
This article gives a comprehensive overview of 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide, covering its synthesis, reactions, applications, and more. Any more details you'd like to dive into?
Properties
CAS No. |
892419-98-6 |
|---|---|
Molecular Formula |
C26H21N3O4S |
Molecular Weight |
471.53 |
IUPAC Name |
2-(3-benzyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C26H21N3O4S/c1-34-19-11-7-10-18(14-19)27-22(30)16-28-23-20-12-5-6-13-21(20)33-24(23)25(31)29(26(28)32)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,27,30) |
InChI Key |
FKWVOYAKPUPGQZ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Chloromethyl)-[1,2,4]triazolo[4,3-A]pyridin-7-YL]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2696237.png)

![N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2696241.png)





![2-(2-chlorobenzyl)-4-(3,4-dimethoxyphenethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2696248.png)
![1-[(4-BROMOPHENYL)AMINO]-3-(4-TERT-BUTYLPHENOXY)PROPAN-2-OL](/img/structure/B2696251.png)
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2696254.png)
![2-Chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-3-fluoropyridine](/img/structure/B2696257.png)
![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2696258.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2696259.png)
